2-bromo-1-ethynyl-4-methoxybenzene

Catalog No.
S6445302
CAS No.
871126-87-3
M.F
C9H7BrO
M. Wt
211.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-1-ethynyl-4-methoxybenzene

CAS Number

871126-87-3

Product Name

2-bromo-1-ethynyl-4-methoxybenzene

Molecular Formula

C9H7BrO

Molecular Weight

211.1

2-Bromo-1-ethynyl-4-methoxybenzene, with the chemical formula C₉H₇BrO, is an organic compound characterized by its unique combination of functional groups. The structure features a bromine atom, an ethynyl group, and a methoxy substituent attached to a benzene ring. The presence of these groups contributes to its potential reactivity and applications in organic synthesis. The compound appears as a pale yellow solid with a melting point ranging from 101 to 102 °C .

  • Organic synthesis

    The presence of the alkyne (ethynyl) group suggests potential use as a building block in organic synthesis for the construction of more complex molecules. Ethynyl groups are known for their reactivity in various coupling reactions .

  • Material science

    The combination of the aromatic ring, electron-donating methoxy group, and the alkyne functionality could be of interest for the development of novel materials with specific electronic or photophysical properties. However, no current research reports exploring this application are available.

  • Medicinal chemistry

    The methoxy and alkyne groups can sometimes be found in bioactive molecules. However, there is no evidence to suggest that 2-bromo-1-ethynyl-4-methoxybenzene itself has any specific medicinal properties. Further research would be needed to explore this possibility.

If you require further information on the specific properties or potential applications of 2-bromo-1-ethynyl-4-methoxybenzene, it might be helpful to:

  • Search for scientific databases that are not freely accessible to the public (e.g., SciFinder, Reaxys) through your local university or research institution.
  • Contact a commercial supplier of the compound. They might have information on its use in research.
Typical of aromatic compounds. Key reactions include:

  • Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles due to the electron-rich nature of the methoxy group, facilitating substitution reactions.
  • Coupling Reactions: The ethynyl group allows for coupling with other alkyne-containing compounds in the presence of catalysts such as palladium complexes, leading to the formation of more complex molecules .
  • Nucleophilic Substitution: The bromine can also participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

The synthesis of 2-bromo-1-ethynyl-4-methoxybenzene typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available 4-methoxyphenylacetylene.
  • Bromination: Bromination can be achieved using bromine in a suitable solvent, where the bromine substitutes a hydrogen atom on the aromatic ring.
  • Purification: The product is usually purified through silica gel column chromatography, yielding the desired compound with high purity .
text
4-Methoxyphenylacetylene + Br₂ → 2-Bromo-1-ethynyl-4-methoxybenzene

2-Bromo-1-ethynyl-4-methoxybenzene has potential applications in various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Material Science: Due to its unique electronic properties, it may be useful in developing novel materials for electronic applications.
  • Pharmaceutical Chemistry: While direct applications in pharmaceuticals are not well-documented, its structural features suggest potential utility in drug development .

Several compounds share structural similarities with 2-bromo-1-ethynyl-4-methoxybenzene. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Characteristics
4-Bromo-1-methoxybenzeneBromine and methoxy substituentsLacks ethynyl group; primarily used in substitution reactions.
1-Ethynyl-4-methoxybenzeneEthynyl and methoxy groupsDoes not contain bromine; often used in coupling reactions.
2-Bromo-1-(phenylethynyl)benzeneBromine and phenylethynyl substituentsMore complex structure; used in advanced organic synthesis.
3-Bromo-4-methoxyphenolBromine and hydroxyl groupHydroxyl group provides different reactivity compared to ethynyl.

These comparisons illustrate that while these compounds share certain features, each possesses unique characteristics that dictate their reactivity and potential applications in organic chemistry .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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